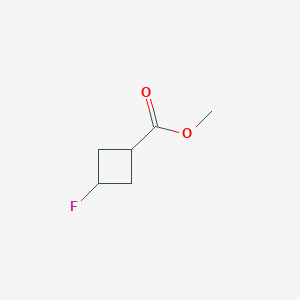
Methyl 3-fluorocyclobutane-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its IUPAC name and InChI code. For example, “methyl trans-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride” has the IUPAC name “methyl (1r,3r)-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride” and the InChI code "1S/C6H10FNO2.ClH/c1-10-5(9)6(7)2-4(8)3-6;/h4H,2-3,8H2,1H3;1H/t4-,6-;" .Scientific Research Applications
Synthesis and Imaging Applications
Methyl 3-fluorocyclobutane-1-carboxylate is a key component in the synthesis of various radiotracers, notably in the form of fluorine-18 labeled amino acids like 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC). This compound has been synthesized for use in positron emission tomography (PET) imaging, particularly in tumor delineation and the detection of prostate carcinoma (Shoup & Goodman, 1999). Its preparation with high specific activity and good radiochemical yield makes it a valuable tool in nuclear medicine.
Diagnostic Use in Cancer
Methyl 3-fluorocyclobutane-1-carboxylate derivatives have shown effectiveness in the diagnosis of recurrent prostate carcinoma. Studies have demonstrated that 18F-FACBC PET/CT scans are useful in detecting prostate carcinoma recurrence, exhibiting high sensitivity and specificity compared to other diagnostic methods (Ren, Yuan, Wen, & Yang, 2016). Furthermore, such derivatives also assist in differentiating prostatic from extraprostatic disease (Schuster et al., 2011).
Lung Carcinoma Imaging
In addition to prostate cancer, methyl 3-fluorocyclobutane-1-carboxylate derivatives have also been explored in lung carcinoma imaging. A pilot study revealed that the uptake of anti-3-[18F]FACBC in malignant lung lesions was greater than in inflammatory lesions, suggesting its potential utility in characterizing pulmonary lesions (Amzat et al., 2013).
Synthesis and Physical-Chemical Properties
The synthesis and exploration of the physical-chemical properties of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, which are related compounds, have contributed to understanding the interactions within these molecules. This research aids in the development of more efficient synthesis methods and potential applications in diagnostic imaging (Chernykh et al., 2016).
Brain Tumor Imaging
The use of methyl 3-fluorocyclobutane-1-carboxylate derivatives in brain tumor imaging has been investigated, highlighting the potential of these compounds in localizing and assessing brain tumors. Studies have shown effective tumor localization and differentiation from normal brain tissue, emphasizing the value of these compounds in neuro-oncology (Shoup et al., 1999).
Oropharyngeal Cancer Detection
There is emerging evidence for the efficacy of fluorine-18-labeled derivatives of methyl 3-fluorocyclobutane-1-carboxylate in detecting oropharyngeal squamous cell carcinoma (OPSCC). Although the full potential in this area is still being explored, initial findings suggest its applicability beyond traditional prostate and brain tumor imaging (Jethanandani et al., 2019).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as fluciclovine f 18, are recognized and taken up by amino acid transporters that are upregulated in many cancer cells, including prostate cancer .
Mode of Action
Analogous compounds like fluciclovine f 18 are taken up preferentially by prostate cancer cells, compared with surrounding normal tissues . This uptake is facilitated by upregulated amino acid transporters, such as ASCT2 and LAT1 .
properties
IUPAC Name |
methyl 3-fluorocyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHXRDVUAAMVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B3105651.png)
![2-Ethynyl-2-methyl-[1,3]dioxolane](/img/structure/B3105666.png)
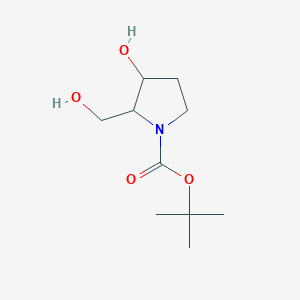

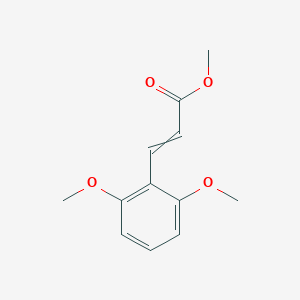
![9-Hydroxyspiro[5.5]undecan-3-one](/img/structure/B3105682.png)
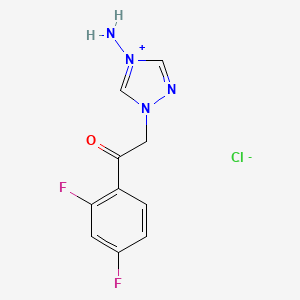
![3-Iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B3105696.png)
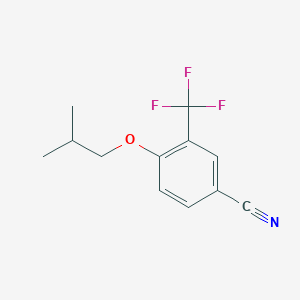
![Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate](/img/structure/B3105720.png)
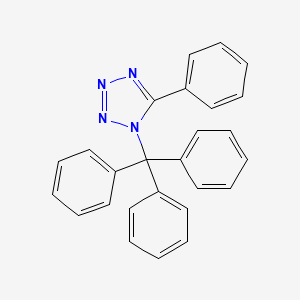
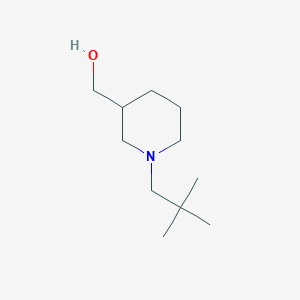
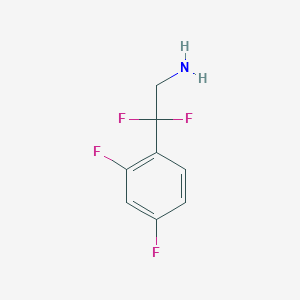
![(1r,2s,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B3105769.png)